molecular formula C20H20N2O3S B2415074 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 808180-03-2

2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B2415074
CAS No.: 808180-03-2
M. Wt: 368.45
InChI Key: DHBAMOQPHXPTJS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic organic compound characterized by the presence of methoxyphenyl and thiazolyl groups

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-19(15-6-10-17(25-3)11-7-15)22-20(26-13)21-18(23)12-14-4-8-16(24-2)9-5-14/h4-11H,12H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBAMOQPHXPTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thioamide derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)acetamide: A simpler analog with similar structural features.

    4-methoxyphenethylamine: Another compound with a methoxyphenyl group but different functional groups.

    2-methoxyphenyl isocyanate: Known for its use in protection/deprotection sequences in organic synthesis.

Uniqueness

2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is unique due to the presence of both methoxyphenyl and thiazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 336.44 g/mol
  • CAS Number : Not specified in the search results.

The presence of both methoxy and thiazole moieties suggests potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of carbonic anhydrase (CA) enzymes. For instance, derivatives containing thiazole rings have shown significant inhibition against CA IX with IC50_{50} values ranging from 10.93 to 25.06 nM, indicating a strong selectivity over CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

2. Antitumor Activity

The thiazole-containing compounds have been extensively studied for their cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated significant apoptosis induction in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells indicated a notable apoptotic effect, with a reported increase from 0.18% to 22.04% compared to controls .

3. Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties, particularly as COX-1/COX-2 inhibitors. Some thiazole compounds exhibited IC50_{50} values as low as 0.3 nM for COX-2 inhibition, suggesting that similar derivatives may possess comparable anti-inflammatory effects .

Case Study 1: Apoptosis Induction in Cancer Cells

A study investigated the effects of thiazole derivatives on MDA-MB-231 cells, revealing that certain compounds led to a significant increase in apoptotic markers. The results indicated that the presence of specific substituents on the phenyl and thiazole rings was essential for enhancing cytotoxic activity.

CompoundIC50_{50} (µg/mL)Apoptosis Induction
Compound A1.61 ± 1.92Significant
Compound B1.98 ± 1.22Moderate

Case Study 2: Selective Inhibition of Carbonic Anhydrases

Another research focused on the selectivity of thiazole derivatives towards CA IX over CA II, demonstrating their potential use in targeting tumor-associated enzymes without affecting normal physiological processes.

CompoundCA IX IC50_{50} (nM)CA II IC50_{50} (µM)
Compound C10.933.92
Compound D25.061.55

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2-amino-5-methyl-4-(4-methoxyphenyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, dissolved in dioxane or DMF at 20–25°C. After dropwise addition of the acyl chloride, the product is precipitated by diluting with water, filtered, and recrystallized from ethanol-DMF mixtures . Alternative routes may use potassium carbonate in DMF for coupling reactions under mild conditions (room temperature, monitored by TLC) .

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify methoxy groups (δ ~3.8 ppm for OCH3_3), aromatic protons (δ 6.8–7.5 ppm), and acetamide carbonyl signals (δ ~170 ppm) .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) bonds .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening should focus on:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
  • Antimicrobial Testing : Broth microdilution assays for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the methoxy group (e.g., replace with halogens, alkyl chains) or the thiazole’s methyl group to assess effects on potency .
  • Assay Selection : Test analogs in enzyme-specific assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis via flow cytometry) .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent changes with binding affinity to target proteins .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Validate Mechanisms : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity if conflicting results arise (e.g., off-target effects in apoptosis assays) .

Q. What in vivo experimental models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer :

  • Acute Toxicity : Dose escalation studies in Wistar rats (5–100 mg/kg, oral/i.p.) with 14-day observation for mortality and organ histopathology .
  • Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal) into nude mice; administer the compound (10–50 mg/kg/day) and measure tumor volume vs. controls .

Q. What computational strategies can predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of target proteins (e.g., EGFR, COX-2 from PDB) to simulate binding modes. Optimize force fields (AMBER/CHARMM) for accurate energy minimization .
  • ADMET Prediction : Employ tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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